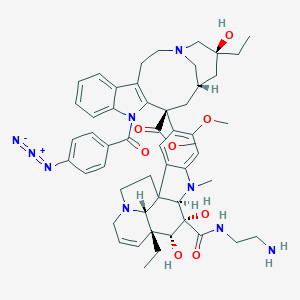
依普斯汀
描述
Epostane, also known as Epostane, is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound Epostane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Epostane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epostane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
避孕研究
依普斯汀已被研究作为一种潜在的避孕药,因为它能够抑制 3β-羟基类固醇脱氢酶 (3β-HSD),而 3β-HSD 对孕酮的合成至关重要 . 通过阻断这条通路,依普斯汀可以阻止孕酮的产生,而孕酮是维持妊娠所必需的激素。这种作用使其成为避孕用途的候选药物,尽管它尚未为此目的上市。
堕胎研究
作为一种抗孕激素,依普斯汀可以通过抑制孕酮的合成来终止妊娠。 在临床试验中,它被与米非司酮进行了比较,发现其在诱导流产方面略微更有效 . 这种应用在生殖健康研究中特别相关,因为人们正在探索其他堕胎选择方案。
催产药物开发
依普斯汀作为一种催产药物的作用已被探索,催产药物可以刺激子宫肌肉收缩。 这种应用在管理分娩或需要子宫收缩的疾病方面可能很重要 .
内分泌系统研究
该化合物对内分泌系统的影响,尤其是其对卵巢孕酮合成的短暂影响,已被研究。 依普斯汀的快速但暂时的局部孕酮水平下降会干扰排卵,从而深入了解导致卵泡破裂的代谢事件 .
前列腺素合成研究
研究表明,依普斯汀可以在给药后 2 小时内将卵巢前列腺素 E2 和 F2α 的水平降低约 30% . 卵巢类前列腺素的这种适度减少通常不足以阻止排卵,但它为生殖周期中激素的复杂相互作用提供了一个窗口。
男性生殖器官功能
依普斯汀已被用于科学研究,以检查雄激素对男性生殖器官发育和功能的影响。 它对 3β-HSD 的抑制会影响雄激素的生物合成,而雄激素对男性生殖健康至关重要 .
作用机制
Target of Action
Epostane primarily targets the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme . This enzyme plays a crucial role in the biosynthesis of progesterone, a hormone that is essential for maintaining pregnancy .
Mode of Action
Epostane functions as an inhibitor of 3β-HSD . By inhibiting this enzyme, Epostane blocks the biosynthesis of progesterone from pregnenolone . It also prevents the conversion of dehydroepiandrosterone to androstenedione . This interaction with its targets results in Epostane functioning as an antiprogestogen .
Biochemical Pathways
The primary biochemical pathway affected by Epostane is the progesterone synthesis pathway . By inhibiting 3β-HSD, Epostane disrupts this pathway, leading to a decrease in progesterone levels . This has downstream effects on pregnancy maintenance, as progesterone is essential for this process .
Pharmacokinetics
It reduces ovarian progesterone levels within 15 minutes of administration, but the production of this steroid rebounds within 2 hours .
Result of Action
The molecular and cellular effects of Epostane’s action primarily involve the disruption of progesterone synthesis . This leads to a temporary decline in local progesterone levels, which interferes with the normal sequence of metabolic events that lead to the rupture of follicles . As a result, Epostane can terminate pregnancy .
Action Environment
The efficacy and stability of Epostane can be influenced by various environmental factors. For instance, the dosage and cycle length can significantly impact its effectiveness . The recommended dosage ranges between 20-40mg per day, with cycle lengths of 4-8 weeks for optimal results . Additionally, the use of liver support supplements like TUDCA and NAC is recommended to mitigate risks associated with Epostane .
生化分析
Biochemical Properties
Epostane’s primary biochemical role is to inhibit the 3β-HSD enzyme . This enzyme is part of the biosynthesis pathway of progesterone from pregnenolone . By inhibiting 3β-HSD, Epostane blocks the production of progesterone, thereby functioning as an antiprogestogen .
Cellular Effects
Epostane has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the biosynthesis of progesterone, a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis . The inhibition of progesterone synthesis by Epostane can lead to the termination of pregnancy .
Molecular Mechanism
Epostane exerts its effects at the molecular level primarily through the inhibition of the 3β-HSD enzyme . This enzyme is responsible for converting pregnenolone to progesterone. By inhibiting this enzyme, Epostane prevents the production of progesterone, thereby exerting its antiprogestogenic effects .
Temporal Effects in Laboratory Settings
It is known that Epostane inhibits the 3β-HSD enzyme, which could potentially lead to temporal changes in progesterone levels and related cellular functions .
Dosage Effects in Animal Models
While specific dosage effects of Epostane in animal models are not extensively documented, it is known that Epostane inhibits ovulation in a dose-dependent manner when administered in doses ranging from 1.0–50 mg/rat .
Metabolic Pathways
Epostane is involved in the steroid hormone biosynthesis pathway, where it inhibits the conversion of pregnenolone to progesterone by the 3β-HSD enzyme . This inhibition disrupts the normal metabolic flux of this pathway, leading to decreased levels of progesterone .
属性
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKWEWBSMKADK-GSXVSZIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80471-63-2 | |
| Record name | Epostane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epostane [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



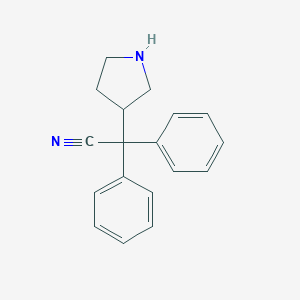
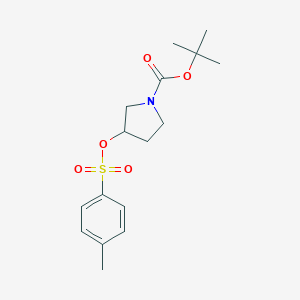
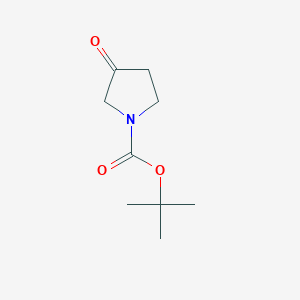
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
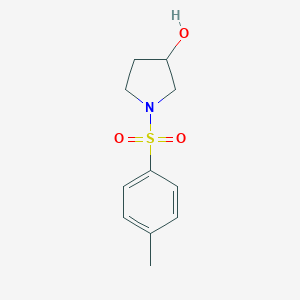
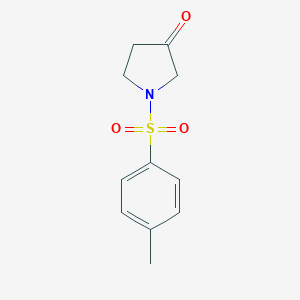
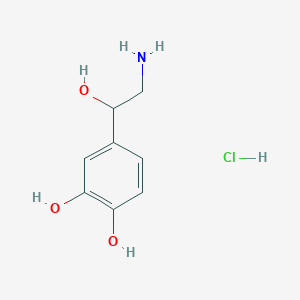
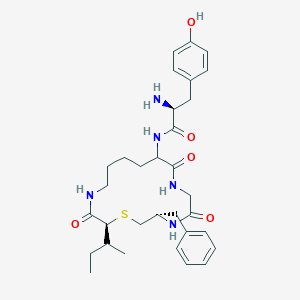
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
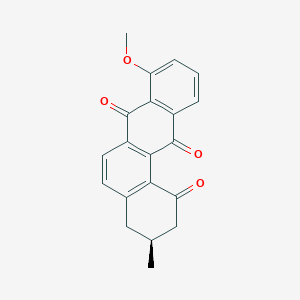
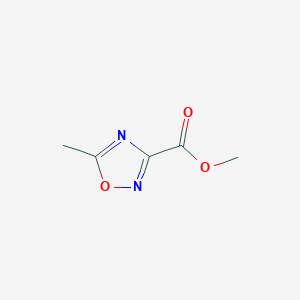
![(2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER](/img/structure/B27700.png)
